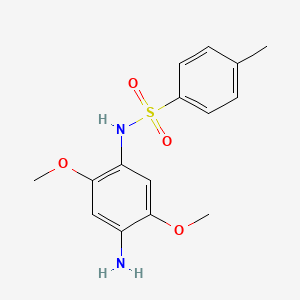![molecular formula C13H8IN3O B5793289 3-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793289.png)
3-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that belongs to the oxadiazole family. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science.
作用機序
The mechanism of action of 3-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to exhibit cytotoxic activity against various cancer cell lines. It has also been shown to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
One advantage of using 3-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its potential as an anticancer agent. Its cytotoxic activity against various cancer cell lines makes it a promising candidate for further development as an anticancer drug. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine its toxicity profile and potential side effects.
将来の方向性
There are several future directions for research on 3-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is to further study its potential as an anticancer agent. Studies can be conducted to determine its efficacy against different types of cancer and to optimize its structure for improved cytotoxic activity.
Another direction is to study its potential as an anti-inflammatory and analgesic agent. Studies can be conducted to determine its efficacy in animal models of inflammation and pain.
Finally, further studies are needed to fully elucidate the mechanism of action of this compound. This will provide insights into its potential therapeutic applications and aid in the development of new drugs based on its structure.
合成法
The synthesis of 3-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine can be achieved through various methods. One of the most commonly used methods is the reaction of 3-iodophenylhydrazine with pyridine-3-carboxylic acid followed by cyclization with triphosgene and triethylamine. Another method involves the reaction of 3-iodophenylhydrazine with pyridine-3-carboxaldehyde followed by cyclization with acetic anhydride and triethylamine.
科学的研究の応用
3-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has found potential applications in various scientific research fields. In medicinal chemistry, it has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines. It has also been studied for its potential as an anti-inflammatory and analgesic agent.
In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition may have potential therapeutic applications for neurodegenerative disorders such as Parkinson's disease.
特性
IUPAC Name |
5-(3-iodophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O/c14-11-5-1-3-9(7-11)13-16-12(17-18-13)10-4-2-6-15-8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFCERKUGVYKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
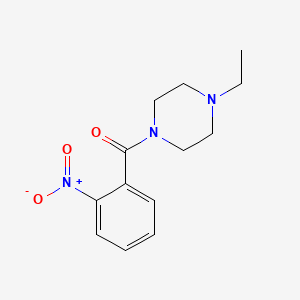
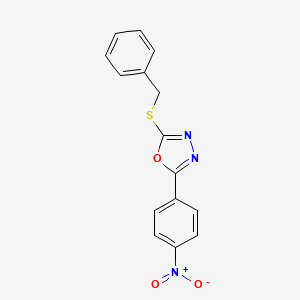
![2-fluoro-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5793217.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5793220.png)
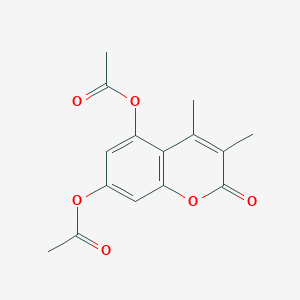
![1-(3-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5793240.png)
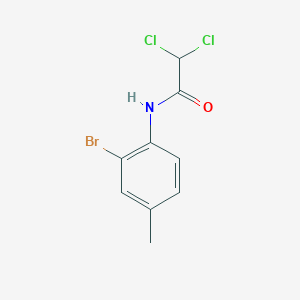

![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methyl-1,3-benzenediol](/img/structure/B5793259.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5793267.png)

![isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B5793305.png)
![1-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5793310.png)
